5-[(2-Methoxyphenoxy)methyl]-1,3-oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Methoxyphenoxy)methyl]-1,3-oxazol-2(3H)-one is a chemical compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol . This compound is part of the oxazolidinone family, which is known for its diverse applications in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Methoxyphenoxy)methyl]-1,3-oxazol-2(3H)-one typically involves the reaction of 2-methoxyphenol with an appropriate oxazolidinone precursor under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Methoxyphenoxy)methyl]-1,3-oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
5-[(2-Methoxyphenoxy)methyl]-1,3-oxazol-2(3H)-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(2-Methoxyphenoxy)methyl]-1,3-oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the growth of microorganisms by interfering with their cell wall synthesis or protein production . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
5-[(2-Methoxyphenoxy)methyl]-3-methyl-1,3-oxazolidin-2-one: This compound has a similar structure but with a methyl group at the 3-position.
5-Phenyl-3-(4-piperidinyl)-1,3-oxazolidin-2-one: This compound has a phenyl group and a piperidinyl group, making it structurally different but still within the oxazolidinone family.
Uniqueness
5-[(2-Methoxyphenoxy)methyl]-1,3-oxazol-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenoxy group contributes to its potential biological activity and its ability to participate in various chemical reactions.
Properties
CAS No. |
63179-47-5 |
---|---|
Molecular Formula |
C11H11NO4 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
5-[(2-methoxyphenoxy)methyl]-3H-1,3-oxazol-2-one |
InChI |
InChI=1S/C11H11NO4/c1-14-9-4-2-3-5-10(9)15-7-8-6-12-11(13)16-8/h2-6H,7H2,1H3,(H,12,13) |
InChI Key |
QMIIXMVFOBKKKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CNC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.